2,5-Difluoropyridine-3,4-diamine
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Overview
Description
2,5-Difluoropyridine-3,4-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include halogenation, followed by further functional group modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoropyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,5-Difluoropyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 2,5-Difluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine-2,6-diamine: Another fluorinated pyridine derivative with similar chemical properties but different substitution patterns.
2,6-Difluoropyridine: A related compound with fluorine atoms at different positions on the pyridine ring.
Uniqueness
2,5-Difluoropyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over reactivity and stability is required .
Properties
Molecular Formula |
C5H5F2N3 |
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Molecular Weight |
145.11 g/mol |
IUPAC Name |
2,5-difluoropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) |
InChI Key |
YMRQINRGHVCLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)N)N)F |
Origin of Product |
United States |
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